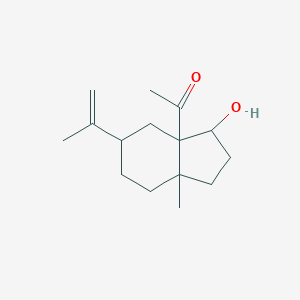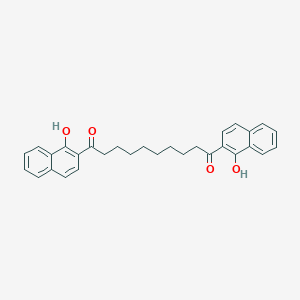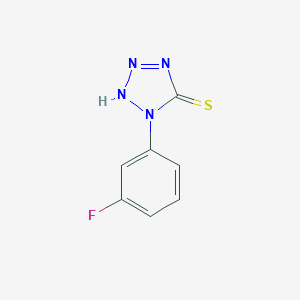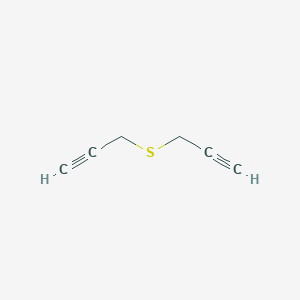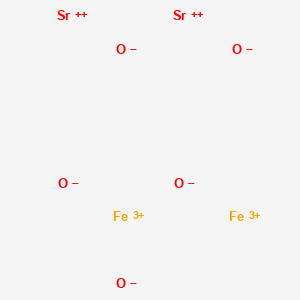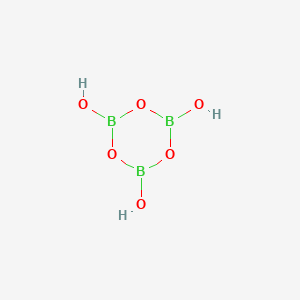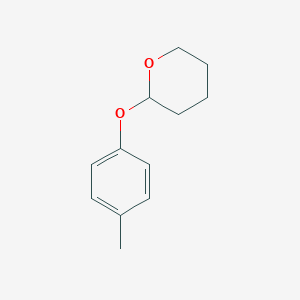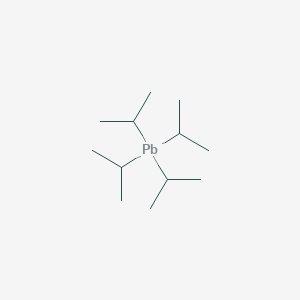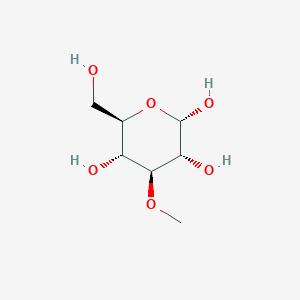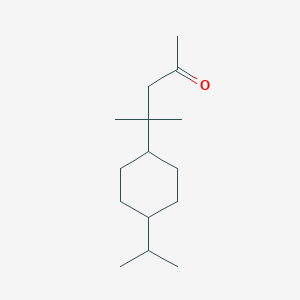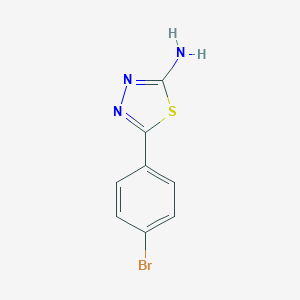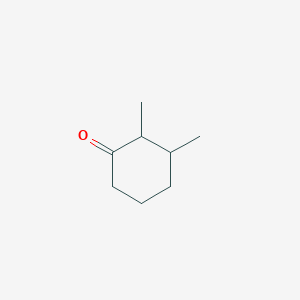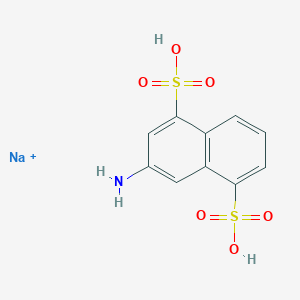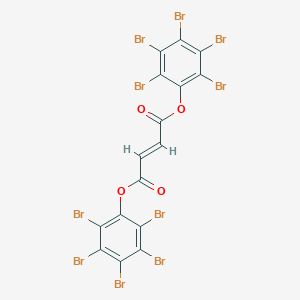
Bis(pentabromophenyl) fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentabromophenyl) fumarate (BPBF) is a flame retardant compound that is commonly used in electronic devices, textiles, and building materials. It is a white powder that is insoluble in water and has a high thermal stability. BPBF is a member of the class of brominated flame retardants, which are known for their ability to reduce the flammability of materials. In recent years, there has been increasing interest in the scientific research application of BPBF due to its potential health and environmental effects.
Mécanisme D'action
Bis(pentabromophenyl) fumarate acts as a flame retardant by releasing bromine radicals when exposed to high temperatures. These radicals interfere with the combustion process, reducing the flammability of materials. However, the exact mechanism of action of Bis(pentabromophenyl) fumarate in living organisms is not well understood. It is thought that Bis(pentabromophenyl) fumarate may disrupt hormonal and neurological processes, leading to potential health effects.
Effets Biochimiques Et Physiologiques
Studies have shown that Bis(pentabromophenyl) fumarate can have a range of biochemical and physiological effects on living organisms. Bis(pentabromophenyl) fumarate has been shown to disrupt thyroid hormone levels, which can lead to developmental and metabolic disorders. Additionally, Bis(pentabromophenyl) fumarate has been shown to have neurotoxic effects, including impairments in learning and memory. Bis(pentabromophenyl) fumarate has also been linked to reproductive and developmental effects, including reduced fertility and birth defects.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(pentabromophenyl) fumarate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Bis(pentabromophenyl) fumarate is a well-characterized compound, with extensive data available on its properties and effects. However, there are also limitations to the use of Bis(pentabromophenyl) fumarate in lab experiments. It is a highly toxic compound that requires specialized handling and disposal procedures. Additionally, Bis(pentabromophenyl) fumarate can have variable effects depending on the species and experimental conditions used, making it difficult to generalize findings.
Orientations Futures
There are several future directions for research on Bis(pentabromophenyl) fumarate. One area of interest is the potential health effects of exposure to Bis(pentabromophenyl) fumarate in humans and wildlife. Studies are needed to better understand the mechanisms of action of Bis(pentabromophenyl) fumarate and the long-term effects of exposure. Additionally, there is a need for alternative flame retardant compounds that are less toxic and more environmentally friendly. Research is ongoing to develop new flame retardants that can provide effective fire protection without the potential health and environmental risks associated with Bis(pentabromophenyl) fumarate.
Méthodes De Synthèse
Bis(pentabromophenyl) fumarate can be synthesized through a reaction between pentabromophenol and fumaric acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product. The synthesis of Bis(pentabromophenyl) fumarate is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Bis(pentabromophenyl) fumarate has been the subject of extensive scientific research due to its potential health and environmental effects. Studies have shown that Bis(pentabromophenyl) fumarate can accumulate in the environment and in living organisms, leading to potential health risks. Bis(pentabromophenyl) fumarate has been found in human breast milk, indicating that it can be transferred from mother to child during breastfeeding. Additionally, Bis(pentabromophenyl) fumarate has been shown to have toxic effects on aquatic organisms, including fish and algae.
Propriétés
Numéro CAS |
15108-51-7 |
|---|---|
Nom du produit |
Bis(pentabromophenyl) fumarate |
Formule moléculaire |
C16H2Br10O4 |
Poids moléculaire |
1057.2 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentabromophenyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C16H2Br10O4/c17-5-7(19)11(23)15(12(24)8(5)20)29-3(27)1-2-4(28)30-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H/b2-1+ |
Clé InChI |
DXPKDGZNZOIMJZ-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)\C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
SMILES |
C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
SMILES canonique |
C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Autres numéros CAS |
68091-86-1 15108-51-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



